Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate
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Overview
Description
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of bromine, chlorine, and methyl ester functional groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate typically involves the reaction of 5-bromo-2-chlorobenzoic acid with thionyl chloride to form 5-bromo-2-chlorobenzoyl chloride. This intermediate is then reacted with 4-chloroaniline to form the corresponding amide. Finally, the amide is esterified with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form corresponding amines and alcohols.
Oxidation Reactions: The methyl ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Reduction: Formation of corresponding amines and alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Properties
Molecular Formula |
C15H10BrCl2NO3 |
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Molecular Weight |
403.1 g/mol |
IUPAC Name |
methyl 2-[(5-bromo-2-chlorobenzoyl)amino]-4-chlorobenzoate |
InChI |
InChI=1S/C15H10BrCl2NO3/c1-22-15(21)10-4-3-9(17)7-13(10)19-14(20)11-6-8(16)2-5-12(11)18/h2-7H,1H3,(H,19,20) |
InChI Key |
MDKMBVVAGSKQMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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